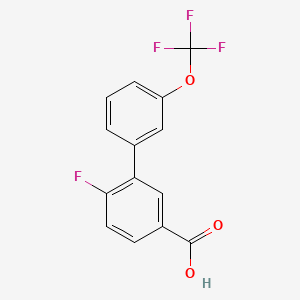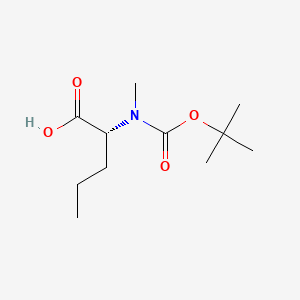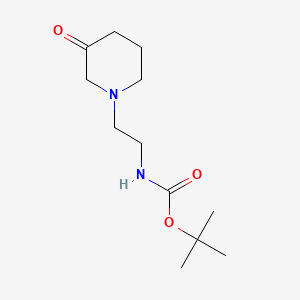
Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate (MFPHP) is a fluorinated hydroxypropyl ester of a phenyl group and has been used in various scientific research applications. MFPHP has a wide range of advantages for lab experiments, including its low toxicity and its ability to react quickly with other molecules. It is also a versatile compound, with multiple applications in the fields of medicine, biochemistry, and pharmacology.
Mecanismo De Acción
Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate has a number of mechanisms of action. It can act as a Lewis acid, which means it can donate electrons to other molecules. It can also act as a Bronsted acid, which means it can accept electrons from other molecules. Additionally, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate can act as a ligand for metal ions, which means it can form complexes with metal ions. Finally, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate can act as an enzyme inhibitor, which means it can bind to enzymes and prevent them from performing their normal functions.
Biochemical and Physiological Effects
Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate has a number of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin, dopamine, and norepinephrine. Furthermore, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Finally, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate has been shown to inhibit the enzyme xanthine oxidase, which is involved in the breakdown of the purine bases xanthine and hypoxanthine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate has a number of advantages for lab experiments. It is a low-toxicity compound, which means it is safe to use in the laboratory. Additionally, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate is a versatile compound, which means it can be used in a variety of different experiments. Furthermore, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate is a fast-reacting compound, which means it can be used to quickly and efficiently synthesize other compounds. Finally, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate is a low-cost compound, which means it is affordable for most laboratory experiments.
However, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate also has some limitations for lab experiments. It is not very soluble in water, which means it can be difficult to dissolve in aqueous solutions. Additionally, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate is sensitive to light and heat, which means it can degrade quickly if exposed to these conditions. Furthermore, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate is a volatile compound, which means it can easily escape from a reaction vessel if not handled properly.
Direcciones Futuras
There are a number of potential future directions for Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate. One potential direction is to explore its use as an enzyme inhibitor for therapeutic purposes. Additionally, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate could be used in the development of new drugs, as a catalyst in organic synthesis, or as a reagent in analytical chemistry. Finally, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate could be used to study the regulation of gene expression and the regulation of protein folding.
Métodos De Síntesis
Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate can be synthesized through a number of different methods, including the Williamson ether synthesis, the Grignard reaction, and the Mitsunobu reaction. In the Williamson ether synthesis, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate is synthesized by reacting a phenol with an alkyl halide in the presence of a base. In the Grignard reaction, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate is synthesized by reacting an alkyl halide with a magnesium halide in the presence of a base. Finally, in the Mitsunobu reaction, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate is synthesized by reacting a phenol with an alkyl halide in the presence of a base and a phosphine. All of these methods are efficient and produce high yields of Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate.
Aplicaciones Científicas De Investigación
Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate has a wide range of applications in scientific research. It has been used in the development of drugs, as a solvent in organic synthesis, and as a reagent in analytical chemistry. It has also been used in the study of enzyme-catalyzed reactions, as a catalyst in organic synthesis, and as a starting material for the synthesis of other compounds. Additionally, Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate has been used in the study of biological processes, such as the regulation of gene expression and the regulation of protein folding.
Propiedades
IUPAC Name |
methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-10(13)9(6-12)7-2-4-8(11)5-3-7/h2-6,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTDVRNCZMFXTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CO)C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-fluorophenyl)-3-hydroxyprop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B595463.png)




![5-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B595470.png)
![4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B595471.png)




